![molecular formula C5H9BO4 B14505792 (2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol CAS No. 63185-97-7](/img/structure/B14505792.png)
(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol is a chemical compound with the molecular formula C5H9BO4. It is a boronic acid ester and belongs to the class of aliphatic cyclic structures. The compound is characterized by a bicyclic structure containing boron, oxygen, and carbon atoms. It is used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol typically involves the reaction of boronic acids with diols. One common method is the reaction of boronic acid with 1,3-dioxane derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids and other oxidation products.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols.
Substitution: The compound can undergo substitution reactions where the boron atom is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides
Major Products Formed
Oxidation: Boronic acids and borates.
Reduction: Boron-containing alcohols.
Substitution: Various substituted boronic esters
Applications De Recherche Scientifique
(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of boron-containing biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol involves its ability to form stable complexes with various molecules. The boron atom in the compound can coordinate with oxygen, nitrogen, and other electron-donating atoms, leading to the formation of stable adducts. These interactions are crucial in its applications in catalysis and drug delivery .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane): Similar structure but contains phosphorus instead of boron.
(1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol: Contains a methyl group and has similar chemical properties
Uniqueness
(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol is unique due to its boron content, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring boron-containing compounds, such as in organic synthesis and materials science .
Propriétés
Numéro CAS |
63185-97-7 |
|---|---|
Formule moléculaire |
C5H9BO4 |
Poids moléculaire |
143.94 g/mol |
Nom IUPAC |
2,6,7-trioxa-1-borabicyclo[2.2.2]octan-4-ylmethanol |
InChI |
InChI=1S/C5H9BO4/c7-1-5-2-8-6(9-3-5)10-4-5/h7H,1-4H2 |
Clé InChI |
MPZKIPMWNDXTNE-UHFFFAOYSA-N |
SMILES canonique |
B12OCC(CO1)(CO2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(But-2-en-1-yl)amino]acetonitrile](/img/structure/B14505714.png)
![(3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14505717.png)
![1,1'-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one)](/img/structure/B14505722.png)
![N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine](/img/structure/B14505723.png)
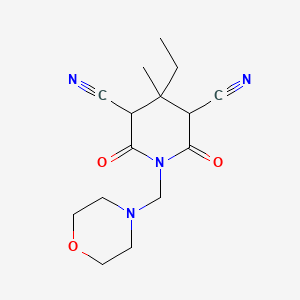
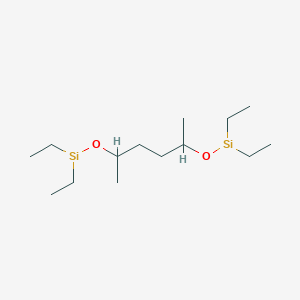

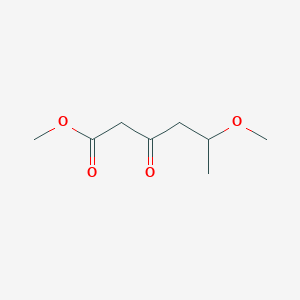

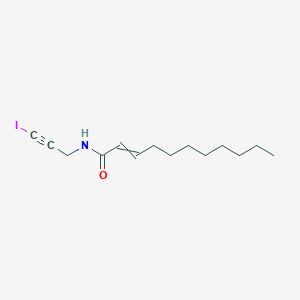
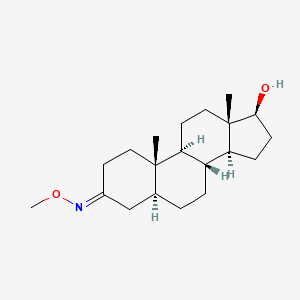
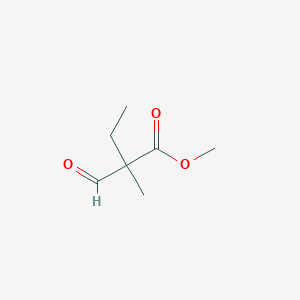
![3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione](/img/structure/B14505759.png)

